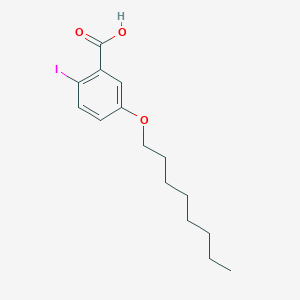

Benzoic acid, 2-iodo-5-(octyloxy)-

Description

BenchChem offers high-quality Benzoic acid, 2-iodo-5-(octyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzoic acid, 2-iodo-5-(octyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

89031-97-0 |

|---|---|

Molecular Formula |

C15H21IO3 |

Molecular Weight |

376.23 g/mol |

IUPAC Name |

2-iodo-5-octoxybenzoic acid |

InChI |

InChI=1S/C15H21IO3/c1-2-3-4-5-6-7-10-19-12-8-9-14(16)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18) |

InChI Key |

GDEQHDHAKKVJLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1)I)C(=O)O |

Origin of Product |

United States |

Overview of Substituted Benzoic Acid Chemistry

Benzoic acid, a simple aromatic carboxylic acid with the formula C₆H₅COOH, consists of a benzene (B151609) ring attached to a carboxyl group. fiveable.me This structure serves as a fundamental scaffold in organic chemistry, with its derivatives playing crucial roles in industrial synthesis, pharmacology, and material science. wikipedia.org The chemical behavior and acidity of benzoic acid can be significantly altered by the introduction of various functional groups onto the benzene ring, leading to a diverse class of molecules known as substituted benzoic acids. fiveable.me

Strategic Importance of Halogen and Alkoxy Functionalization in Aromatic Systems

The strategic placement of halogen and alkoxy groups on an aromatic ring is a powerful tool in modern organic synthesis and medicinal chemistry. Halogens, particularly iodine, are exceptionally useful functional groups. The carbon-iodine bond is the weakest among the halogens, making it an excellent leaving group in various cross-coupling reactions. This reactivity is fundamental to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds and constructing complex molecules. rsc.org The high atomic number of iodine also makes it effective at absorbing X-rays, a property exploited in the development of iodinated benzoic acid derivatives as radiocontrast agents for medical imaging. radiologykey.com

Alkoxy groups, such as the octyloxy group, are frequently incorporated into molecular designs to modulate physical and biological properties. The long alkyl chain of the octyloxy group significantly increases a molecule's lipophilicity, or its ability to dissolve in fats and lipids. This is a critical parameter in drug design, as it influences how a potential drug is absorbed, distributed, metabolized, and excreted. Furthermore, the ether linkage of an alkoxy group is generally stable and can act as a key structural element in a wide array of valuable compounds. rsc.org The combination of a reactive iodo group and a property-modulating octyloxy group on a benzoic acid framework, as seen in "Benzoic acid, 2-iodo-5-(octyloxy)-", creates a versatile chemical building block with significant potential in various research applications.

Historical Context and Evolution of Research on Iodinated and Alkoxylated Benzoic Acids

The study of halogenated organic compounds has a long history. One of the earliest iodinated organic compounds used for medical purposes was an iodide preparation based on a benzoic acid ring, first explored in 1929 as a radiocontrast agent. radiologykey.com Since then, all iodinated radiocontrast agents have been derived from the benzoic acid structure. radiologykey.com The methods for preparing iodinated benzoic acids have also evolved. Early preparations involved the diazotization of aminobenzoic acids followed by treatment with potassium iodide, a method still used in academic laboratories. orgsyn.orgwikipedia.org

The synthesis of alkoxylated benzoic acids has also been a subject of extensive research. A common method involves the Williamson ether synthesis, where a hydroxybenzoic acid is deprotonated with a base and then reacted with an alkyl halide. For instance, 2-(octyloxy)benzoic acid can be synthesized from 4-hydroxybenzoic acid and n-octylbromide. The development of more efficient and selective methods for creating polyfunctionalized aromatic compounds, including those with both iodo and alkoxy groups, remains an active area of research. Modern synthetic strategies often focus on palladium-catalyzed cross-coupling reactions to achieve precise and site-selective functionalization of aromatic rings. rsc.org

Defining the Research Scope for Benzoic Acid, 2 Iodo 5 Octyloxy

Established Synthetic Pathways to Benzoic acid, 2-iodo-5-(octyloxy)-

A logical and established pathway to Benzoic acid, 2-iodo-5-(octyloxy)- involves a two-step sequence starting from a commercially available precursor, 3-hydroxybenzoic acid. The synthesis can proceed via two primary routes, differing in the order of iodination and etherification.

Route A: Iodination followed by Etherification

Iodination: 3-Hydroxybenzoic acid is first iodinated to yield 5-hydroxy-2-iodobenzoic acid. The directing effects of the hydroxyl (-OH) and carboxyl (-COOH) groups guide the iodine atom primarily to the 2-position, which is ortho to both groups and thus highly activated.

Etherification: The subsequent reaction of 5-hydroxy-2-iodobenzoic acid with an octylating agent, such as 1-bromooctane (B94149), under basic conditions (Williamson ether synthesis) introduces the octyloxy side chain to afford the final product.

Route B: Etherification followed by Iodination

Protection & Etherification: To avoid potential side reactions with the acidic proton of the carboxylic acid, 3-hydroxybenzoic acid can first be esterified (e.g., to methyl 3-hydroxybenzoate). This is followed by etherification of the phenolic hydroxyl group with an octyl halide to produce methyl 3-(octyloxy)benzoate. rasayanjournal.co.in

Iodination: The intermediate ester is then subjected to iodination. The 3-octyloxy group is an ortho-, para-director, and the ester is a meta-director. The combined directing effects favor the introduction of iodine at the 2-position.

Hydrolysis: The final step is the hydrolysis of the methyl ester back to the carboxylic acid to yield Benzoic acid, 2-iodo-5-(octyloxy)-.

Precursor Synthesis and Functionalization Routes

The introduction of an iodine atom at a specific position on the benzoic acid ring is a critical step. For precursors like 3-hydroxybenzoic acid, the hydroxyl and carboxyl groups dictate the position of electrophilic substitution.

Direct Iodination: Direct iodination of phenolic acids is a common method. For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) can be diiodinated using iodine monochloride in glacial acetic acid. orgsyn.org A similar approach can be applied to 3-hydroxybenzoic acid. The reaction of 4-hydroxybenzoic acid with iodine monochloride in the presence of aqueous sulfuric acid has been shown to produce 3,5-diiodo-4-hydroxybenzoic acid in high yield. chemicalbook.com By carefully controlling stoichiometry and reaction conditions, selective mono-iodination can be achieved.

Sandmeyer Reaction: An alternative and highly reliable method for introducing iodine is the Sandmeyer reaction. wikipedia.orgtexiumchem.com This route begins with an amino-substituted precursor, such as 3-amino-5-hydroxybenzoic acid. The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). texiumchem.comchemicalbook.com Subsequent treatment with a solution of potassium iodide replaces the diazonium group with iodine, yielding the iodo-substituted benzoic acid. wikipedia.orgtexiumchem.comchemicalbook.com This method offers excellent regiocontrol, as the position of the iodine is determined by the initial position of the amino group.

The attachment of the C8 alkyl chain is typically accomplished via the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide.

Procedure: The phenolic precursor, such as 5-hydroxy-2-iodobenzoic acid or methyl 3-hydroxybenzoate, is deprotonated with a suitable base to form the more nucleophilic phenoxide ion. Common bases include sodium hydroxide (B78521) or potassium carbonate. rasayanjournal.co.in This is followed by the addition of an octylating agent, typically 1-bromooctane or 1-iodooctane.

Reaction Conditions: The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) to facilitate the nucleophilic substitution. rasayanjournal.co.in For example, the synthesis of 2-(octyloxy)benzoic acid has been reported by reacting 4-hydroxybenzoic acid with n-octylbromide in dimethylsulfoxide (DMSO) in the presence of sodium hydroxide. Similarly, various 3-alkoxy methyl benzoates have been prepared from 3-hydroxy methyl benzoate (B1203000) using an alkyl halide and potassium carbonate in refluxing acetone. rasayanjournal.co.in

Exploration of Alternative Synthetic Routes for Benzoic acid, 2-iodo-5-(octyloxy)- Analogs

The synthesis of structurally similar compounds provides valuable insights into alternative strategies that could be adapted for Benzoic acid, 2-iodo-5-(octyloxy)-. For example, a patented method for preparing 2-chloro-5-iodobenzoic acid starts with 0-chlorobenzoic acid. google.com The synthesis proceeds through nitration, reduction of the nitro group to an amine, and finally a diazotization-iodination (Sandmeyer) reaction to introduce the iodine atom. google.com This highlights the robustness of the Sandmeyer reaction for installing an iodo group onto a pre-functionalized benzene (B151609) ring.

Another relevant class of compounds is the 2-hydroxy-5-iodo-benzohydrazide derivatives, which are synthesized from a 2-hydroxy-5-iodobenzohydrazide precursor. nih.gov The existence and utility of such precursors underscore the accessibility of iodo-substituted phenolic building blocks for more complex syntheses.

In-Situ Generation and Reactivity of Hypervalent Iodine Intermediates Derived from Benzoic acid, 2-iodo-5-(octyloxy)-

A primary application of 2-iodobenzoic acids is their use as precursors to hypervalent iodine(III) and iodine(V) reagents. wikipedia.orgnih.gov These compounds, such as 2-iodosobenzoic acid (IBA) and 2-iodoxybenzoic acid (IBX), are valuable, environmentally friendly oxidizing agents in organic synthesis. nih.govnih.gov

The title compound, Benzoic acid, 2-iodo-5-(octyloxy)-, can serve as a precursor for a lipophilic hypervalent iodine reagent. The long octyloxy chain would enhance its solubility in organic solvents compared to the parent IBX.

In-Situ Generation: Modern synthetic protocols often favor the in-situ generation of hypervalent iodine reagents to avoid the isolation of potentially hazardous materials and improve atom economy. sioc-journal.cn This is typically achieved by oxidizing the 2-iodobenzoic acid precursor directly in the reaction mixture using a terminal oxidant. beilstein-journals.org Oxone®, a stable and inexpensive triple salt, is commonly used for this purpose, efficiently converting the precursor to the active iodine(III) or iodine(V) species under mild conditions. nih.govbeilstein-journals.org

Reactivity: Hypervalent iodine reagents derived from 2-iodobenzoic acids are known to mediate a wide array of transformations, including the oxidation of alcohols to aldehydes and ketones, oxidative cyclizations, and C-H functionalization. nih.govumn.edu The electron-donating nature of the 5-(octyloxy) group in the title compound is expected to modulate the reactivity of the corresponding hypervalent iodine reagent, potentially influencing its oxidizing power and selectivity in chemical transformations. The in-situ generation of such a reagent from Benzoic acid, 2-iodo-5-(octyloxy)- could be coupled with various oxidative processes, including the dearomatization of phenols and the α-functionalization of ketones. nih.gov

Reaction Mechanisms Involving Iodine Center Reactivity

The core reactivity of Benzoic acid, 2-iodo-5-(octyloxy)- and its derivatives revolves around the iodine atom. In its initial state, the iodine is in the +1 oxidation state. Reactions are often initiated by the oxidation of the iodine center to a higher oxidation state, typically +3 or +5, forming hypervalent iodine species. These species are highly electrophilic at the iodine atom, making them susceptible to nucleophilic attack.

A common mechanistic pathway involves the initial coordination of a nucleophile to the iodine center, followed by reductive elimination of an iodobenzene (B50100) derivative. The nature of the ligands on the hypervalent iodine intermediate plays a crucial role in directing the reaction pathway. For instance, in oxidation reactions, the substrate itself may act as a nucleophile, coordinating to the iodine and subsequently undergoing oxidation as the iodine is reduced.

Role as a Precursor to Hypervalent Iodine Oxidants and Reagents

Benzoic acid, 2-iodo-5-(octyloxy)- serves as a key starting material for the synthesis of various hypervalent iodine(III) and iodine(V) reagents. The oxidation of the parent 2-iodobenzoic acid is a well-established method for preparing 2-iodoxybenzoic acid (IBX), a powerful and selective oxidizing agent. orientjchem.orgwikipedia.org This transformation is typically achieved using strong oxidizing agents like potassium bromate (B103136) in sulfuric acid or, more commonly, Oxone®. wikipedia.org The resulting IBX is a versatile reagent capable of oxidizing alcohols to aldehydes and ketones. orientjchem.org

The presence of the 5-(octyloxy) group is anticipated to influence the properties of the resulting hypervalent iodine reagents. While specific studies on 5-octyloxy-IBX are limited, research on related 5-alkoxy derivatives suggests that the electron-donating nature of the alkoxy group can enhance the reactivity of the corresponding hypervalent iodine catalyst. For instance, 2-iodo-N-isopropyl-5-methoxybenzamide has been shown to be a highly reactive and environmentally benign catalyst for alcohol oxidation. beilstein-journals.org The increased reactivity is attributed to the rapid generation of the pentavalent iodine species from the trivalent intermediate. beilstein-journals.org It is plausible that a similar electronic enhancement would be observed for derivatives of Benzoic acid, 2-iodo-5-(octyloxy)-.

Furthermore, esters of 2-iodoxybenzoic acid (IBX-esters) have been prepared and are stable, microcrystalline products that act as valuable oxidizing reagents. nih.gov These are typically synthesized via hypochlorite (B82951) oxidation of the corresponding 2-iodobenzoate (B1229623) esters. nih.gov It is conceivable that the octyloxy-substituted analogue could be similarly converted to a range of active oxidizing agents.

Electron Transfer Processes and Oxidation Potentials in Related Iodobenzoic Acids

The electrochemical behavior of 2-iodobenzoic acids has been investigated to understand the initial steps of their oxidation. Anodic oxidation studies have revealed that the first electron removal, leading to the formation of a radical cation, is often the rate-determining step in the process of forming iodosyl (B1239551) compounds. nih.gov

Interestingly, 2-iodobenzoic acid and its functional derivatives exhibit an unexpectedly low oxidation potential compared to iodobenzene and its 3- and 4-iodo isomers. nih.gov This has been explained by the formation of a planar radical cation, which benefits from improved conjugation. researchgate.net The oxidation potentials of various substituted iodobenzoic acids have been correlated with their ionization energies, providing a quantitative measure of the ease of electron removal.

Table 1: Onset Oxidation Potentials of Substituted Iodobenzoic Acids

| Compound | Onset Oxidation Potential (V vs. Ag/AgCl) |

| 2-Iodobenzoic acid | 1.65 |

| 3-Iodobenzoic acid | 1.85 |

| 4-Iodobenzoic acid | 1.88 |

| 2-Iodo-5-methoxybenzoic acid | Data not available |

| Benzoic acid, 2-iodo-5-(octyloxy)- | Data not available |

This table is populated with representative data from the literature for comparison. Specific values for the 5-methoxy and 5-octyloxy derivatives are not currently published but are expected to be lower than that of 2-iodobenzoic acid due to the electron-donating effect of the alkoxy group.

Influence of Substituent Effects on Reaction Kinetics and Regioselectivity

The substituents on the benzene ring of 2-iodobenzoic acid derivatives exert a significant influence on both the kinetics of the reactions and the regioselectivity of subsequent transformations. The 5-(octyloxy) group in the target molecule is expected to have both electronic and steric effects.

Electronic Effects: The octyloxy group is a strong electron-donating group through resonance. This increases the electron density on the aromatic ring and at the iodine atom. As discussed previously, this is likely to lower the oxidation potential and accelerate the formation of hypervalent iodine species. In reactions where the hypervalent iodine reagent acts as an electrophile, the increased electron density on the iodine might slightly decrease its electrophilicity, but this is often outweighed by the ease of its formation.

Steric Effects: The bulky octyloxy group could potentially influence the approach of reactants to the iodine center. However, being in the 5-position, it is relatively remote from the reactive iodine and carboxylic acid groups at the 1- and 2-positions. Therefore, its steric influence on the immediate reaction at the iodine center is likely to be less significant than its electronic contribution.

In the context of catalytic oxidations using in-situ generated hypervalent iodine species, the nature of the substituents has been shown to be crucial. For example, the use of 3,5-dimethyl-2-iodobenzoic acid as a precatalyst for the generation of an IBX-derivative has been reported. psu.edu DFT calculations have shown that the methyl groups lower the activation energy for the "hypervalent twist" which is a key step in the oxidation mechanism. psu.edu It is plausible that the octyloxy group could similarly influence the geometry and energy of the transition states involved in the reactions of its corresponding hypervalent iodine derivatives.

The regioselectivity of reactions involving hypervalent iodine reagents derived from substituted 2-iodobenzoic acids can also be affected. However, without specific examples for the 5-(octyloxy) derivative, this remains a subject for future investigation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For Benzoic acid, 2-iodo-5-(octyloxy)-, ¹H and ¹³C NMR spectroscopy provide definitive evidence for its atomic framework.

¹H NMR Spectroscopy: The proton NMR spectrum displays characteristic signals for the aromatic protons and the octyloxy side chain. The aromatic region typically shows three distinct signals corresponding to the protons on the benzene ring. The substitution pattern—with iodo, carboxyl, and octyloxy groups—dictates their chemical shifts and coupling patterns. The octyloxy chain produces a series of signals, including a triplet for the terminal methyl group (CH₃), multiplets for the methylene (B1212753) groups (CH₂), and a characteristic triplet for the methylene group bonded to the oxygen atom (OCH₂), which is shifted downfield due to the oxygen's deshielding effect.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data, showing distinct signals for each unique carbon atom in the molecule. Key resonances include the carbonyl carbon of the carboxylic acid, the aromatic carbons (with the C-I and C-O carbons being particularly informative), and the aliphatic carbons of the octyloxy chain.

Detailed NMR Data: Detailed analysis allows for the following assignments. The aromatic protons, designated H-3, H-4, and H-6, show specific splitting patterns and chemical shifts that confirm their relative positions. For instance, the proton ortho to the iodine atom and meta to the carboxyl group would exhibit a different chemical shift compared to the others.

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| C=O (Carboxylic Acid) | ~12-13 (broad s) | ~165-170 |

| Aromatic C-I | - | ~90-95 |

| Aromatic C-O | - | ~158-162 |

| Aromatic C-H | ~7.0-8.0 | ~115-140 |

| OCH₂ (Octyloxy) | ~4.0 (t) | ~68-70 |

| (CH₂)₆ (Octyloxy) | ~1.2-1.8 (m) | ~22-32 |

| CH₃ (Octyloxy) | ~0.9 (t) | ~14 |

X-ray Crystallography of Benzoic acid, 2-iodo-5-(octyloxy)- and its Analogs

While specific X-ray crystallography data for Benzoic acid, 2-iodo-5-(octyloxy)- is not widely published, analysis of its close analogs, such as other substituted iodobenzoic acids, provides significant insight into its likely solid-state structure. In the crystalline form, such molecules typically exhibit intermolecular hydrogen bonding between the carboxylic acid groups, often forming dimeric structures. The bulky iodine atom and the long, flexible octyloxy chain significantly influence the molecular packing in the crystal lattice. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can further direct the crystal architecture. The octyloxy chains may align in layers, leading to lamellar structures.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are instrumental in identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of Benzoic acid, 2-iodo-5-(octyloxy)- is characterized by several key absorption bands. A very broad band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carbonyl group appears as a strong, sharp peak around 1700 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ether linkage and the carboxylic acid, as well as C-H stretching for the aromatic ring and the aliphatic chain.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C-I stretching vibration, which is often weak in the IR spectrum, can sometimes be observed more clearly in the Raman spectrum, typically in the low-frequency region. Aromatic ring vibrations also give rise to characteristic Raman signals.

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aliphatic Chain | C-H stretch | 2850-2960 |

| Ether | C-O stretch | 1200-1250 |

| Iodo Group | C-I stretch | 500-600 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For Benzoic acid, 2-iodo-5-(octyloxy)-, with a chemical formula of C₁₅H₂₁IO₃, the calculated molecular weight is approximately 392.23 g/mol .

Molecular Ion Peak: In an MS experiment, the molecule would be expected to show a prominent molecular ion peak (M⁺) at m/z 392.

Fragmentation Pattern: The fragmentation of the molecule under mass spectrometry conditions can provide valuable structural confirmation. Common fragmentation pathways would include:

Loss of the octyloxy chain: Cleavage of the ether bond could result in a fragment corresponding to the iodobenzoic acid core.

Loss of the carboxyl group: Decarboxylation can lead to a significant fragment.

Fragmentation of the alkyl chain: The octyl group can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups).

The presence and relative abundance of these fragments create a unique mass spectral fingerprint for the compound, confirming the connectivity of the iodo, carboxyl, and octyloxy substituents on the benzene ring.

Computational and Theoretical Studies on Benzoic Acid, 2 Iodo 5 Octyloxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For Benzoic acid, 2-iodo-5-(octyloxy)-, DFT calculations would typically be employed to determine key electronic properties.

The presence of an electron-withdrawing iodine atom and an electron-donating octyloxy group on the benzoic acid scaffold creates a unique electronic environment. DFT calculations can quantify the effects of these substituents on the aromatic ring and the carboxylic acid functionality. Important parameters that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich octyloxy group and the benzene (B151609) ring, while the LUMO would likely be centered on the electron-deficient carboxylic acid and the carbon atom bonded to the iodine.

Electron Density Distribution and Electrostatic Potential: These calculations would reveal the distribution of charge across the molecule. The electrostatic potential map would highlight electron-rich regions (negative potential), likely around the oxygen atoms of the carboxylic acid and the ether linkage, and electron-poor regions (positive potential), such as the acidic proton and the area around the iodine atom. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack.

Reactivity Descriptors: DFT can be used to calculate various reactivity indices, such as Fukui functions, to predict the most reactive sites for different types of chemical reactions.

Table 1: Predicted Electronic Properties of Benzoic acid, 2-iodo-5-(octyloxy)- from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | ~ 5.3 eV | Suggests good kinetic stability. |

| Dipole Moment | ~ 2.5 - 3.5 D | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

Note: The values in this table are illustrative and based on typical results for similar aromatic compounds. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

The long and flexible octyloxy chain of Benzoic acid, 2-iodo-5-(octyloxy)- introduces significant conformational freedom. Molecular Dynamics (MD) simulations are the ideal computational tool to explore this vast conformational space.

By simulating the motion of the atoms over time, MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent, or in an aggregated state). Key insights from MD simulations would include:

Torsional Angle Distributions: Analysis of the dihedral angles within the octyloxy chain and the orientation of the carboxylic acid group relative to the benzene ring would identify the most stable and frequently occurring conformations.

Root Mean Square Deviation (RMSD): This parameter can be used to track the stability of the molecule's conformation over the simulation time.

Radius of Gyration: This provides a measure of the compactness of the molecule, which is particularly relevant for the flexible octyloxy chain.

Theoretical Insights into Intermolecular Interactions and Self-Assembly Propensities

The structure of Benzoic acid, 2-iodo-5-(octyloxy)- suggests a strong propensity for self-assembly, driven by a combination of intermolecular forces. Theoretical studies can provide a detailed understanding of these interactions.

Hydrogen Bonding: The carboxylic acid group is a classic hydrogen bond donor and acceptor. This will lead to the formation of strong hydrogen-bonded dimers, a common motif in carboxylic acids.

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of a neighboring carboxylic acid or ether group. The strength and directionality of these interactions can be predicted using high-level quantum chemical calculations.

Van der Waals Interactions: The long octyloxy chains will interact through van der Waals forces, promoting the aggregation of the molecules.

π-π Stacking: The aromatic benzene rings can interact through π-π stacking, further stabilizing the self-assembled structures.

Theoretical models can be used to calculate the interaction energies of different dimeric and larger aggregated structures, predicting the most stable self-assembled motifs. This information is critical for understanding the solid-state packing and the potential for forming liquid crystalline phases.

Prediction of Spectroscopic Properties through Computational Models

Computational models are highly effective at predicting various spectroscopic properties, which can aid in the experimental characterization of Benzoic acid, 2-iodo-5-(octyloxy)-.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. This allows for the assignment of the peaks in an experimental IR spectrum to specific vibrational modes, such as the C=O stretch of the carboxylic acid, the O-H stretch, and the various vibrations of the aromatic ring and the octyloxy chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental data, can help to confirm the structure of the molecule and provide insights into its electronic environment.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum. This would provide information about the electronic transitions responsible for the molecule's absorption of UV-visible light.

Table 2: Predicted Spectroscopic Data for Benzoic acid, 2-iodo-5-(octyloxy)-

| Spectroscopic Technique | Predicted Key Signals |

| IR | ~1700 cm⁻¹ (C=O stretch), ~3000 cm⁻¹ (O-H stretch), ~1250 cm⁻¹ (C-O stretch) |

| ¹H NMR | δ ~10-12 ppm (COOH), δ ~7-8 ppm (aromatic CH), δ ~4.0 ppm (O-CH₂), δ ~0.9-1.5 ppm (alkyl CH₂, CH₃) |

| ¹³C NMR | δ ~170 ppm (C=O), δ ~160 ppm (C-O), δ ~110-140 ppm (aromatic C), δ ~90 ppm (C-I), δ ~14-70 ppm (alkyl C) |

Note: The chemical shifts and frequencies in this table are approximate and serve as illustrative examples.

Catalytic Applications and Synthetic Utility of Benzoic Acid, 2 Iodo 5 Octyloxy Derivatives

Hypervalent Iodine Catalysis in Selective Organic Oxidations

Derivatives of Benzoic acid, 2-iodo-5-(octyloxy)- are anticipated to be valuable precursors for hypervalent iodine(III) and iodine(V) reagents, which are known to be powerful oxidants in organic synthesis. The parent compound, 2-iodobenzoic acid, is the precursor to the widely used oxidizing agent 2-iodoxybenzoic acid (IBX). It is plausible that Benzoic acid, 2-iodo-5-(octyloxy)- could be similarly oxidized to its corresponding hypervalent iodine(V) derivative.

These hypervalent iodine catalysts are often favored for their mild reaction conditions and high selectivity, offering an alternative to heavy metal-based oxidants. psu.edu The long octyloxy chain in Benzoic acid, 2-iodo-5-(octyloxy)- could enhance the solubility of the corresponding catalyst in organic solvents, a property that can be advantageous in various synthetic transformations.

The catalytic cycle of such a system would likely involve the in-situ generation of the active iodine(V) species from the Benzoic acid, 2-iodo-5-(octyloxy)- precursor using a terminal oxidant like Oxone®. This active species would then oxidize the substrate, such as an alcohol to an aldehyde or ketone, and be reduced back to its iodine(I) form, ready to re-enter the catalytic cycle.

Table 1: Potential Selective Oxidation Reactions Catalyzed by Hypervalent Iodine Derivatives of Benzoic acid, 2-iodo-5-(octyloxy)-

| Substrate | Product | Potential Advantages of the Catalyst |

| Primary Alcohols | Aldehydes | High selectivity, mild conditions |

| Secondary Alcohols | Ketones | Efficient conversion |

| Alkenes | Epoxides or Diols | Stereoselective transformations |

| Sulfides | Sulfoxides | Controlled oxidation |

Role in the Catalytic Hydrolysis of Organophosphorus Compounds

The catalytic degradation of highly toxic organophosphorus compounds, including nerve agents and pesticides, is a critical area of research. mdpi.com While direct studies involving Benzoic acid, 2-iodo-5-(octyloxy)- in this context are not available, the principles of catalysis suggest that its derivatives could play a role.

Degradation of Nerve Agents and Related Esters

The hydrolysis of organophosphorus esters, the chemical backbone of many nerve agents, can be accelerated by various catalysts. researchgate.net For research purposes, less toxic simulants that mimic the chemical properties of nerve agents are often used to develop and test new catalytic systems. mdpi.com

The development of effective decontamination methods is a significant challenge. mdpi.com Research into the hydrolysis of Novichok agents, a class of potent nerve agents, has shown that their degradation rates can be influenced by catalytic processes. nih.gov While enzymatic hydrolysis has been a primary focus, the development of small-molecule catalysts remains an important goal.

Mechanistic Aspects of Decontamination Catalysis

The mechanism of catalyzed hydrolysis of organophosphorus compounds often involves the activation of a nucleophile, typically water or a hydroxide (B78521) species, which then attacks the phosphorus center of the ester. A potential catalytic role for a derivative of Benzoic acid, 2-iodo-5-(octyloxy)- could involve the formation of a reactive intermediate that facilitates this nucleophilic attack. The lipophilic octyloxy group might also aid in the interaction of the catalyst with the organophosphorus agent, particularly in non-aqueous environments.

Development of Sustainable Catalytic Systems Utilizing Benzoic acid, 2-iodo-5-(octyloxy)- Scaffolds

A key trend in modern chemistry is the development of sustainable catalytic systems. This includes the use of catalysts that are non-toxic, efficient, and can be derived from readily available starting materials. Hypervalent iodine compounds are generally considered to be environmentally more benign than many transition metal catalysts. nih.gov

The Benzoic acid, 2-iodo-5-(octyloxy)- scaffold offers several features that align with the principles of green chemistry. The potential for creating recyclable catalysts from this scaffold is a significant advantage. Furthermore, the synthesis of such catalysts often proceeds under mild conditions.

Recyclability and Recovery of Benzoic acid, 2-iodo-5-(octyloxy)- Based Catalysts

The development of recyclable catalysts is crucial for both economic and environmental reasons. For hypervalent iodine catalysts, the reduced form of the catalyst (the iodinated arene) can often be recovered and re-oxidized to the active catalytic species.

In the case of catalysts derived from Benzoic acid, 2-iodo-5-(octyloxy)- , the carboxylic acid functionality provides a convenient handle for recovery. For instance, the reduced form, Benzoic acid, 2-iodo-5-(octyloxy)- , could be easily separated from a reaction mixture by extraction into a basic aqueous solution, followed by acidification to precipitate the acid for reuse. nih.gov This property is a significant advantage for developing sustainable and cost-effective chemical processes.

Structure Activity Relationship Studies of Benzoic Acid, 2 Iodo 5 Octyloxy Analogs

Modulation of Octyloxy Chain Length and Branching Effects

The octyloxy group, a long alkyl chain attached to the benzoic acid core via an ether linkage, plays a significant role in the molecule's lipophilicity and steric profile. Modifying its length and branching can have profound effects on how the molecule interacts with its biological target or assembles in a material.

The introduction of branching into the octyloxy chain would be expected to introduce steric hindrance. This can disrupt packing in a solid-state or liquid crystalline phase and can also alter the binding affinity to a biological target. The increased bulk of a branched chain compared to a linear one can prevent the molecule from fitting into a specific binding pocket or can alter the electronic environment of the aromatic ring.

Table 1: Hypothetical Modulation of Octyloxy Chain in Benzoic acid, 2-iodo-5-(alkoxy)- Analogs and Expected Effects

| Modification to Octyloxy Chain | Expected Impact on Physicochemical Properties | Potential Application Influence |

| Decreased Chain Length (e.g., butoxy, hexyloxy) | Increased water solubility, decreased lipophilicity. | May alter biological membrane permeability. |

| Increased Chain Length (e.g., decyloxy, dodecyloxy) | Decreased water solubility, increased lipophilicity. | Could enhance incorporation into lipid bilayers. |

| Introduction of Branching (e.g., 2-ethylhexyloxy) | Increased steric bulk, potential disruption of crystal packing. | May decrease binding affinity to planar receptors. |

This table presents hypothetical data based on general chemical principles.

Impact of Aromatic Substitution Patterns on Reactivity and Application

The arrangement of substituents on the benzoic acid ring is a critical determinant of the molecule's reactivity and electronic properties. The carboxylic acid group is known to be a meta-directing deactivator in electrophilic aromatic substitution reactions. firsthope.co.inquora.com This means that incoming electrophiles will preferentially add to the positions meta to the carboxyl group. quora.com The existing iodo and octyloxy groups on "Benzoic acid, 2-iodo-5-(octyloxy)-" further influence this reactivity.

The iodine atom at the 2-position and the octyloxy group at the 5-position create a specific electronic environment. The octyloxy group is an electron-donating group, which activates the ring towards electrophilic substitution, particularly at the ortho and para positions relative to itself. cutm.ac.in Conversely, the iodine atom is a deactivating group due to its inductive electron-withdrawing effect, but it directs incoming electrophiles to the ortho and para positions. pressbooks.pub The interplay of these substituent effects will dictate the regioselectivity of further chemical modifications.

The position of these substituents also affects the acidity of the benzoic acid. Electron-withdrawing groups generally increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity. libretexts.orgpharmaguideline.com The "ortho-effect," where almost any substituent at the ortho position increases the acidity of benzoic acid, is a notable phenomenon, thought to arise from a combination of steric and electronic factors. libretexts.org

Table 2: Predicted Effects of Aromatic Substitution on the Acidity of Benzoic Acid Analogs

| Substituent and Position | Nature of Substituent | Predicted Effect on Acidity (pKa) |

| 4-Nitro | Electron-withdrawing | Increase (lower pKa) |

| 4-Amino | Electron-donating | Decrease (higher pKa) |

| 4-Chloro | Electron-withdrawing | Increase (lower pKa) |

| 2-Chloro | Electron-withdrawing (with ortho-effect) | Significant Increase (lower pKa) libretexts.org |

This table is based on established principles of substituent effects on benzoic acid acidity. libretexts.org

Exploration of Different Halogen Substituents (e.g., Bromine, Chlorine)

Replacing the iodine atom at the 2-position with other halogens, such as bromine or chlorine, would significantly impact the molecule's properties. The nature of the halogen influences both steric and electronic factors.

The reactivity of halobenzenes in electrophilic aromatic substitution is influenced by the halogen's electronegativity and size. libretexts.org While all halogens are deactivating, their ability to stabilize the intermediate carbocation through resonance makes them ortho, para-directors. pressbooks.pub The reactivity order for electrophilic substitution is typically F > Cl > Br > I, meaning that a 2-chloro derivative would be more reactive than the 2-iodo compound. libretexts.org

Furthermore, the identity of the halogen can affect the potential for the compound to participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F).

Studies on similar benzoic acid derivatives have shown that introducing chlorine or bromine can lead to improved pharmacokinetic properties in a biological context. nih.gov In the synthesis of other complex molecules, the choice of halogen is critical for subsequent cross-coupling reactions, with iodo-arenes often being more reactive than their bromo- or chloro-counterparts.

Table 3: Comparison of Physicochemical Properties of 2-Halo-5-(octyloxy)benzoic Acids

| Halogen at 2-Position | Electronegativity (Pauling Scale) | Covalent Radius (pm) | Expected Reactivity in Nucleophilic Aromatic Substitution |

| Iodine (I) | 2.66 | 133 | Highest |

| Bromine (Br) | 2.96 | 114 | Intermediate |

| Chlorine (Cl) | 3.16 | 99 | Lowest |

This table contains generally accepted chemical data.

Synthesis and Evaluation of Variously Substituted Benzoic Acid Derivatives

The synthesis of variously substituted benzoic acid derivatives is a broad and active area of research, driven by the quest for new pharmaceuticals and functional materials. uef.finih.govresearchgate.net The synthesis of analogs of "Benzoic acid, 2-iodo-5-(octyloxy)-" would likely involve multi-step sequences. For example, the introduction of the octyloxy group can be achieved via a Williamson ether synthesis on a dihydroxybenzoic acid precursor. The iodination can be carried out using various iodinating agents, with the regioselectivity controlled by the directing effects of the other substituents.

Once synthesized, these new derivatives would be evaluated for their specific applications. In a drug discovery context, this would involve in vitro assays to determine their biological activity, such as their ability to inhibit a particular enzyme or bind to a receptor. nih.govnih.govresearchgate.net For materials science applications, the evaluation might involve studying their liquid crystalline properties, thermal stability, or their ability to self-assemble into desired nanostructures. nih.govresearchgate.net

For instance, a study on 2-phenoxybenzamides involved the synthesis of various analogs through multi-step reactions including Ullmann-like ether synthesis and amidation, followed by evaluation for antiplasmodial activity. mdpi.com This highlights the general workflow of synthesizing a library of related compounds and then systematically testing them to establish a clear structure-activity relationship. mdpi.com

Advanced Materials Science Applications of Benzoic Acid, 2 Iodo 5 Octyloxy Derivatives

Development of Liquid Crystalline Materials

There is no specific information available in the reviewed literature regarding the synthesis or characterization of liquid crystalline materials derived directly from Benzoic acid, 2-iodo-5-(octyloxy)- . However, the broader class of benzoic acid derivatives, particularly those with long alkoxy chains like the octyloxy group, are well-known precursors for liquid crystals. For instance, 4-(octyloxy)benzoic acid is a well-studied liquid crystal compound that exhibits both smectic and nematic phases. nih.gov The presence of the octyloxy tail in Benzoic acid, 2-iodo-5-(octyloxy)- suggests a potential for mesomorphic behavior, but the influence of the iodo-substituent at the 2-position on the molecular geometry and intermolecular interactions would require dedicated investigation to confirm any liquid crystalline properties.

Self-Assembly Behavior and Supramolecular Architectures

Detailed studies on the self-assembly and supramolecular structures of Benzoic acid, 2-iodo-5-(octyloxy)- are not present in the available literature. Nevertheless, the molecular structure of this compound possesses key features that are highly relevant to supramolecular chemistry. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming dimeric structures or extended hydrogen-bonded chains, which are fundamental interactions in the self-assembly of many organic molecules. nih.gov

Furthermore, the presence of an iodine atom introduces the possibility of halogen bonding, a non-covalent interaction that is increasingly being utilized as a tool for crystal engineering and the design of supramolecular architectures. researchgate.net The interplay between hydrogen bonding from the carboxylic acid and potential halogen bonding from the iodine atom could lead to the formation of unique and complex supramolecular structures. However, without experimental data, any discussion of the specific self-assembly behavior of Benzoic acid, 2-iodo-5-(octyloxy)- remains speculative.

Incorporation into Functional Polymers and Nanomaterials

No specific research has been found describing the incorporation of Benzoic acid, 2-iodo-5-(octyloxy)- into functional polymers or nanomaterials. In a broader context, benzoic acid derivatives are utilized in the synthesis of functional polymers. They can be incorporated as monomers or as pendant groups to impart specific properties to the polymer backbone. For example, benzoic acid moieties have been included in polymers to create materials with liquid crystalline properties or for applications in drug delivery. The octyloxy chain of Benzoic acid, 2-iodo-5-(octyloxy)- could enhance solubility in organic solvents and influence the morphology of resulting polymers. The iodo- group could potentially serve as a site for further functionalization or as a heavy atom to modify the material's properties, but this has not been documented for this specific compound.

Photophysical Properties and Applications

There is no available data on the specific photophysical properties, such as absorption, emission, and quantum yields, of Benzoic acid, 2-iodo-5-(octyloxy)- . The photophysical properties of benzoic acid derivatives are influenced by the nature and position of their substituents. The presence of an iodine atom, a heavy atom, could potentially lead to interesting photophysical phenomena such as enhanced intersystem crossing and phosphorescence. However, without experimental investigation, the absorption and emission characteristics, and therefore any potential applications in areas like organic light-emitting diodes (OLEDs) or sensors, remain unknown. Studies on related 3- and 4-alkanoyloxy benzoic acids have shown that these materials can exhibit broad emission spectra, with the emission wavelength being dependent on the length of the alkyl chain. researchgate.net

Emerging Research Avenues and Future Outlook for Benzoic Acid, 2 Iodo 5 Octyloxy

Integration in Flow Chemistry and Continuous Processing

The adoption of flow chemistry in the synthesis of fine chemicals and pharmaceuticals has been steadily increasing due to its numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. nih.govresearchgate.netyoutube.com While specific studies on the continuous flow synthesis of Benzoic acid, 2-iodo-5-(octyloxy)- are not yet prevalent, the existing literature on related transformations suggests a promising future.

Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for reactions involving hazardous reagents or unstable intermediates. nih.govyoutube.com The synthesis of iodinated aromatic compounds, for instance, can involve reactive intermediates and challenging reaction conditions. Flow chemistry provides a safer and more efficient environment for such transformations. beilstein-journals.org For example, the esterification of benzoic acid has been successfully demonstrated in continuous flow microwave reactors, suggesting that the synthesis of derivatives like Benzoic acid, 2-iodo-5-(octyloxy)- could be similarly optimized. researchgate.net

Table 1: Potential Advantages of Flow Synthesis for Benzoic acid, 2-iodo-5-(octyloxy)-

| Feature | Benefit in Flow Chemistry | Relevance to Benzoic acid, 2-iodo-5-(octyloxy)- Synthesis |

| Enhanced Safety | Minimized reaction volume and containment of hazardous materials. | The use of potentially hazardous iodinating agents can be better controlled. |

| Precise Control | Accurate regulation of temperature, pressure, and residence time. | Improved yield and selectivity in the iodination and etherification steps. |

| Rapid Optimization | Automated systems allow for quick screening of reaction conditions. | Faster development of efficient synthetic protocols. |

| Scalability | Seamless transition from laboratory to production scale. | Facilitates the production of larger quantities for further research and application. |

| Integration | Ability to couple with in-line analysis and purification. youtube.com | Streamlined production and immediate quality control. |

The modular nature of flow chemistry systems also allows for the telescoping of multiple reaction steps into a single, continuous process. youtube.com This could be particularly advantageous for the multi-step synthesis of Benzoic acid, 2-iodo-5-(octyloxy)-, potentially starting from simpler precursors and integrating the iodination, etherification, and work-up procedures in a continuous sequence.

Bio-inspired Catalysis and Chemoenzymatic Transformations

Nature provides a rich source of inspiration for the development of novel and efficient catalytic systems. Bio-inspired catalysis and chemoenzymatic transformations are emerging fields that aim to mimic the high selectivity and efficiency of enzymes for synthetic purposes. nih.gov

While direct enzymatic synthesis of Benzoic acid, 2-iodo-5-(octyloxy)- has not been reported, related research opens up intriguing possibilities. For instance, the chemoenzymatic synthesis of carbasugars has been achieved using a metabolite derived from the bacterial metabolism of iodobenzene (B50100). rsc.org This highlights the potential of using microorganisms or isolated enzymes to perform specific transformations on iodinated aromatic rings. Laccase-catalyzed iodination of substituted phenols has also been demonstrated as a sustainable method. researchgate.net

Furthermore, the development of synthetic catalysts that mimic the function of metalloenzymes is a vibrant area of research. nih.gov These bio-inspired catalysts could potentially be employed for the selective functionalization of the aromatic ring of Benzoic acid, 2-iodo-5-(octyloxy)- or its precursors. For example, bio-inspired oxidation catalysts could be used to introduce hydroxyl groups or other functionalities with high regioselectivity.

Applications in Advanced Chemical Biology Probes

Chemical probes are essential tools for dissecting complex biological processes. The unique properties of Benzoic acid, 2-iodo-5-(octyloxy)- make it an interesting scaffold for the design of advanced chemical biology probes.

The presence of an iodine atom offers several advantages. It can serve as a handle for further functionalization through various cross-coupling reactions. chemicalbook.com This allows for the attachment of fluorophores, affinity tags, or other reporter groups. Additionally, the iodine atom itself can be exploited for its physical properties. For instance, iodinated compounds are known to be effective X-ray contrast agents, a property that could be explored for imaging applications. ontosight.ai The long octyloxy chain imparts lipophilicity, which can influence the molecule's interaction with biological membranes and its cellular uptake.

Iodinated compounds have also been investigated as inhibitors of various enzymes. For example, iodinated salicylhydrazone derivatives have shown potent α-glucosidase inhibitory activity, with the iodine substitution playing a role in enhancing enzyme interactions. mdpi.com This suggests that Benzoic acid, 2-iodo-5-(octyloxy)- and its derivatives could be explored as potential modulators of biological targets.

Table 2: Potential Applications as a Chemical Biology Probe

| Probe Type | Potential Application of Benzoic acid, 2-iodo-5-(octyloxy)- derivative | Key Structural Feature |

| Imaging Agent | Development of novel X-ray contrast agents. ontosight.ai | Iodine atom |

| Enzyme Inhibitor | Screening for inhibitory activity against various enzymes. | Iodinated aromatic ring, carboxylic acid, octyloxy chain |

| Tagged Probe | Attachment of fluorescent or affinity tags for target identification. | Iodine atom as a synthetic handle |

| Membrane Probe | Studying interactions with biological membranes. | Octyloxy chain |

The development of such probes would require further synthetic modifications and biological evaluation, but the core structure of Benzoic acid, 2-iodo-5-(octyloxy)- provides a versatile starting point.

Prospects for Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in modern chemical research and industry. ijrar.org The synthesis and application of Benzoic acid, 2-iodo-5-(octyloxy)- can be viewed through this lens, with several promising avenues for sustainable practices.

The development of greener synthetic routes for iodinated aromatic compounds is an active area of research. Traditional iodination methods often involve harsh reagents and produce significant waste. mdpi.com More sustainable alternatives include the use of molecular iodine with greener oxidants, electrochemical synthesis, and catalytic methods that minimize waste. mdpi.comresearchgate.netnsf.gov For instance, the electrochemical synthesis of 2-iodoxybenzoic acid (IBX) from 2-iodobenzoic acid represents a significant step towards a more environmentally friendly oxidation process. researchgate.netorientjchem.org Such methods could be adapted for the synthesis of Benzoic acid, 2-iodo-5-(octyloxy)-.

Hypervalent iodine reagents, which can be derived from iodinated benzoic acids, are themselves considered "green" oxidants in many applications as they can replace heavy-metal-based oxidants. researchgate.netorientjchem.org The development of catalytic and recyclable hypervalent iodine systems is a key goal in sustainable chemistry. nsf.gov

The use of renewable resources and energy-efficient processes are also central to green chemistry. Exploring bio-based starting materials for the synthesis of the benzoic acid core or the octyloxy side chain could further enhance the green credentials of this compound. Moreover, the integration of flow chemistry, as discussed earlier, aligns well with the principles of green chemistry by improving energy efficiency and reducing waste. mst.edu

Q & A

How can researchers optimize the synthesis of 2-iodo-5-(octyloxy)-benzoic acid to improve yield and purity?

Advanced synthesis strategies involve multi-step functionalization. First, introduce the octyloxy group via nucleophilic aromatic substitution or Ullmann coupling on a pre-iodinated benzoic acid precursor. Control reaction temperature (80–120°C) to minimize side reactions like deiodination . Purification may require column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization using ethanol/water mixtures. Monitor intermediates via TLC or HPLC, referencing protocols for ethoxy-substituted benzoic acids . Yield optimization may require inert atmospheres (N₂/Ar) to prevent oxidation of iodine substituents .

What advanced analytical techniques are recommended for characterizing 2-iodo-5-(octyloxy)-benzoic acid’s structural integrity?

Combine LC-MS (ESI+ mode, C18 column, 0.1% formic acid in acetonitrile/water) for molecular ion confirmation (expected m/z ~390) and isotopic pattern validation (iodine signature) . NMR (¹H, ¹³C, DEPT-135) resolves substitution patterns: the octyloxy chain’s methylene protons (δ 1.2–1.6 ppm) and iodine’s deshielding effect on adjacent aromatic protons. FT-IR identifies carboxyl (1700–1720 cm⁻¹) and ether (1250 cm⁻¹) groups. Cross-reference thermochemical data (e.g., melting point, enthalpy of sublimation) with benzoic acid derivatives to detect impurities .

Under what experimental conditions does 2-iodo-5-(octyloxy)-benzoic acid exhibit thermal instability or reactive hazards?

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing iodine vapors and aromatic byproducts. Avoid heating in closed systems or with strong oxidizers (e.g., HNO₃), as iodine may catalyze explosive reactions . Reactivity with amines or reducing agents (e.g., LiAlH₄) requires inert conditions to prevent dehalogenation. Stability studies in solvents (DMF, DMSO) should monitor pH (maintain <6) to avoid carboxylate formation, which accelerates hydrolysis .

How can in vitro models be designed to study the metabolic pathways of halogenated benzoic acid derivatives?

Use hepatocyte cultures or microsomal assays (S9 fractions) to assess phase I/II metabolism. Track conjugation with glycine (hippuric acid analogs) or glucuronic acid via LC-MS/MS, referencing benzoic acid’s 6–14 hr excretion window . Isotope labeling (¹³C/¹⁴C) at the carboxyl group quantifies urinary metabolites. Compare metabolic rates with non-halogenated analogs to evaluate iodine’s steric effects on enzyme binding .

What methodologies assess the environmental persistence of 2-iodo-5-(octyloxy)-benzoic acid?

Conduct OECD 301F biodegradation tests in activated sludge: measure dissolved organic carbon (DOC) removal over 28 days. Anaerobic degradation studies (e.g., sulfate-reducing bacteria) identify reductive deiodination products . Ecotoxicity assays (Daphnia magna LC₅₀, algal growth inhibition) require HPLC quantification to distinguish parent compound from breakdown products. Octanol-water partition coefficients (log Kow ~4.5) predict bioaccumulation potential .

What safety protocols are critical for handling iodinated benzoic acids?

Use fume hoods with HEPA filters to capture iodine vapors. Wear nitrile gloves (≥0.11 mm thickness) and goggles to prevent dermal/ocular exposure . Store in amber glass under argon, away from light to prevent photolytic C-I bond cleavage. Spill containment requires neutralization with 10% sodium thiosulfate to reduce iodine toxicity .

How should researchers address discrepancies in thermodynamic data for substituted benzoic acids?

Reconcile conflicting sublimation enthalpies or melting points by standardizing measurement conditions (e.g., heating rate in DSC, purity ≥99%). Compare data across methodologies: static vs. dynamic vapor pressure measurements . Computational models (COSMO-RS, DFT) predict substituent effects on lattice energy, aiding experimental validation .

What techniques elucidate interactions between 2-iodo-5-(octyloxy)-benzoic acid and proteins?

Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) with serum albumin or cytochrome P450 isoforms. Fluorescence quenching assays (tryptophan emission at 340 nm) reveal static vs. dynamic binding modes. Molecular docking (AutoDock Vina) models iodine’s halogen bonding with protein active sites .

How do iodine and octyloxy substituents influence isomerization under varying pH?

At pH >8, the carboxyl group deprotonates, increasing solubility and enabling keto-enol tautomerism. Iodine’s electron-withdrawing effect stabilizes the enolate form, while the octyloxy chain’s hydrophobicity may promote micelle formation in aqueous buffers. Monitor via UV-Vis (λmax shifts) and compare with methoxy/ethoxy analogs .

What advanced techniques study photolytic degradation pathways?

LC-HRMS identifies photoproducts under UV irradiation (254 nm). Radical trapping (e.g., TEMPO) confirms homolytic C-I bond cleavage mechanisms. Quantum yield calculations (actinometry) quantify degradation rates. Compare with anaerobic conditions to differentiate oxidative vs. reductive pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.